Defluoro Aprepitant

Descripción general

Descripción

Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by the absence of fluorine atoms, which differentiates it from its parent compound, Aprepitant .

Aplicaciones Científicas De Investigación

Defluoro Aprepitant has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.

Medicine: Explored for its antiemetic properties, similar to Aprepitant, in preventing nausea and vomiting.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

Defluoro Aprepitant, like its parent compound Aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . Substance P is a neuropeptide involved in various biological functions, including pain perception and the regulation of mood disorders. By antagonizing NK1 receptors, this compound can inhibit the action of substance P .

Mode of Action

This compound interacts with its targets, the NK1 receptors, by binding to them and preventing substance P from attaching to these receptors . This inhibits the transmission of signals that would normally be triggered by the binding of substance P to the NK1 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P/NK1 receptor pathway. By blocking the NK1 receptors, this compound prevents the activation of this pathway by substance P . The downstream effects of this inhibition can vary, but they often include a reduction in the perception of pain and potentially a decrease in the occurrence of nausea and vomiting .

Pharmacokinetics

It’s known that aprepitant, the parent compound, is well absorbed and extensively metabolized, primarily by the cyp3a4 enzyme

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the substance P/NK1 receptor pathway. This can lead to a decrease in the perception of pain and potentially a reduction in the occurrence of nausea and vomiting . .

Análisis Bioquímico

Biochemical Properties

Defluoro Aprepitant interacts with various enzymes and proteins. It is known to be metabolized extensively by liver enzymes, primarily CYP3A4 . It has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 . These interactions can influence the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that Aprepitant, the parent compound, has significant effects on cell function. It influences cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their activity, which can have various effects at the molecular level.

Temporal Effects in Laboratory Settings

Studies on Aprepitant have shown that it has a significant impact on the prevention of chemotherapy-induced nausea and vomiting (CINV) during the first cycle of non-anthracycline plus cyclophosphamide (AC)-based moderately emetogenic chemotherapy .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Aprepitant have shown its effects on the lung tissues of rats with an experimental polymicrobial sepsis model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized extensively by liver enzymes, primarily CYP3A4 . It also has interactions with other enzymes such as CYP2C9 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Aprepitant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 3,5-bis(trifluoromethyl)phenyl ethoxy and phenylmorpholino derivatives, followed by triazol-3-one formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Defluoro Aprepitant undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Comparación Con Compuestos Similares

Similar Compounds

Aprepitant: The parent compound, which contains fluorine atoms and is widely used as an antiemetic.

Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.

Uniqueness

Defluoro Aprepitant is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. This difference can influence its solubility, bioavailability, and overall efficacy compared to its fluorinated counterparts .

Actividad Biológica

Defluoro Aprepitant is a derivative of Aprepitant, a well-established neurokinin-1 (NK1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article synthesizes current research findings, case studies, and biological evaluations related to the activity of this compound, focusing on its pharmacological properties, efficacy in cancer treatment, and potential applications.

Overview of Aprepitant and Its Derivatives

Aprepitant has gained significant attention for its role in managing CINV and has demonstrated efficacy against various tumor types due to its ability to inhibit NK1 receptors. The modification of Aprepitant to create this compound aims to enhance its selectivity and therapeutic index while potentially reducing side effects associated with standard treatments.

This compound functions by blocking NK1 receptors, which are involved in the signaling pathways that lead to nausea and vomiting. By inhibiting these receptors, this compound can mitigate the emetic response triggered by chemotherapy agents. Additionally, preclinical studies suggest that NK1 receptor antagonism may induce apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent.

Efficacy in Cancer Treatment

Recent studies have explored the cytotoxic effects of carbohydrate-based Aprepitant analogs, including this compound. These studies have shown promising results:

- Selective Cytotoxicity : Research indicates that derivatives like this compound exhibit selective cytotoxic activity against neuroblastoma (NB) cells, with IC50 values comparable to those of standard Aprepitant formulations. For example, one derivative demonstrated a 1.2-fold increase in cytotoxicity against NB compared to Aprepitant itself .

- Apoptotic Effects : Similar apoptotic effects were observed with this compound as seen with conventional Aprepitant, suggesting its potential utility in cancer therapy beyond antiemetic applications .

Case Studies

Several case studies highlight the clinical implications of using NK1 receptor antagonists in conjunction with chemotherapy:

- Combination Therapy : In a clinical setting involving patients with non-small cell lung cancer (NSCLC), the administration of an NK1 receptor antagonist led to a notable reduction in tumor size and improved patient outcomes without significant side effects .

- Pediatric Applications : In pediatric oncology, a study involving 307 patients demonstrated that adding Aprepitant (and by extension potentially this compound) to standard antiemetic regimens significantly improved complete response rates in preventing CINV during chemotherapy .

Safety Profile

The safety profile of this compound appears favorable based on existing literature. Adverse events reported in studies are generally consistent with those observed for other NK1 receptor antagonists:

- Common Adverse Effects : These include fatigue, headache, and gastrointestinal disturbances; however, serious adverse events were rare and comparable to control groups .

- Long-term Tolerance : The long-term administration of NK1 antagonists has been shown to be well-tolerated in various populations, including those with chronic conditions like HIV .

Comparative Efficacy

A meta-analysis evaluating the efficacy of NK1 receptor antagonists like Aprepitant versus placebo revealed significant improvements in complete response rates for CINV across multiple chemotherapy cycles. The findings underscore the importance of incorporating these agents into treatment protocols for enhanced patient management .

Propiedades

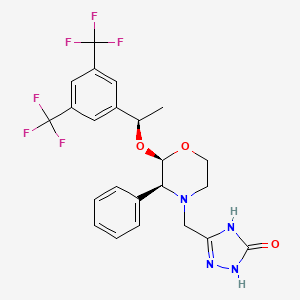

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMIXIISZAQGF-CAYVGHNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437718 | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-76-7 | |

| Record name | Desfluoro aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFLUORO APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.